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molecular formula C12H9F3N2O B1365681 N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide CAS No. 90357-53-2

N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide

Cat. No. B1365681
M. Wt: 254.21 g/mol
InChI Key: HHWDZLSGDDXUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088811B2

Procedure details

Methyl acrylic acid (510 mg, 6 mmol) in DMA (10 ml) was treated with thionyl chloride (714 mg, 6 mmol) at 0° C. The mixture was stirred for 30 min then 4-cyano-3-trifluoromethyl-aniline (1.0 g, 6.0 mmol) was added. The resulting suspension was stirred overnight and then quenched with NaHCO3. The reaction mixture was extracted with ethyl acetate, washed with brine and dried with Na2SO4. The resulting concentrated crude product was purified on column (Ethyl acetate:Hexane, 1:2) to yield the title compound as a yellow solid.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH2:6])[C:3](O)=[O:4].S(Cl)(Cl)=O.[C:11]([C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][C:14]=1[C:20]([F:23])([F:22])[F:21])#[N:12]>CC(N(C)C)=O>[CH3:1][C:2](=[CH2:6])[C:3]([NH:17][C:16]1[CH:18]=[CH:19][C:13]([C:11]#[N:12])=[C:14]([C:20]([F:21])([F:22])[F:23])[CH:15]=1)=[O:4]

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
CC(C(=O)O)=C
Name
Quantity
714 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C(C=C(N)C=C1)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting suspension was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrated crude product
CUSTOM
Type
CUSTOM
Details
was purified on column (Ethyl acetate:Hexane, 1:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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